

3,4-Dimethylbenzyl chloride CAS number 102-46-5

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4-Dimethylbenzyl chloride

Cat. No.: B090638

[Get Quote](#)

An In-Depth Technical Guide to **3,4-Dimethylbenzyl Chloride** (CAS 102-46-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of:
A Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of **3,4-dimethylbenzyl chloride** (CAS No. 102-46-5), a pivotal intermediate in advanced organic synthesis. As a versatile benzylating agent, its reactivity is primarily dictated by the labile benzylic chloride, which allows for the strategic introduction of the 3,4-dimethylbenzyl moiety into a wide array of molecular scaffolds. This document delves into its physicochemical properties, details a robust synthesis protocol via the chloromethylation of o-xylene, explores its core reactions, and outlines critical safety and handling procedures. The insights herein are designed to equip researchers and drug development professionals with the practical and theoretical knowledge required to effectively and safely utilize this compound in their synthetic endeavors.

Introduction and Significance

3,4-Dimethylbenzyl chloride, also known as 4-(chloromethyl)-1,2-dimethylbenzene, is a substituted aromatic hydrocarbon of significant interest in the fields of fine chemical manufacturing and pharmaceutical development.^[1] Its structure, featuring a reactive chloromethyl group attached to an electron-rich dimethyl-substituted benzene ring, makes it an excellent electrophile for nucleophilic substitution reactions.^[2] The two methyl groups activate

the aromatic ring and provide steric and electronic influence on its reactivity, making it a valuable building block for complex, multi-substituted aromatic compounds that are often the cornerstones of active pharmaceutical ingredients (APIs).

The primary utility of this compound lies in its function as a benzylating agent. The carbon-chlorine bond is readily cleaved, facilitated by the formation of a resonance-stabilized benzylic carbocation, allowing for facile reaction with a diverse range of nucleophiles.^[3] This reactivity is fundamental to constructing carbon-carbon and carbon-heteroatom bonds, which are critical steps in the synthesis of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of a reagent's physical properties is a prerequisite for its effective use in experimental design, particularly for reaction setup, solvent selection, and purification. The key properties of **3,4-dimethylbenzyl chloride** are summarized below.

Property	Value	Source(s)
CAS Number	102-46-5	[1] [4]
Molecular Formula	C ₉ H ₁₁ Cl	[1] [4]
Molecular Weight	154.64 g/mol	[1] [4]
Appearance	Clear colorless to pale yellow liquid	[5] [6]
Boiling Point	224.5 °C @ 760 mmHg 116-117 °C @ 24 mmHg	[4] [6] [7]
Melting Point	-62 °C	[4]
Density	1.056 g/mL at 25 °C	[6] [7]
Refractive Index (n ²⁰ /D)	1.540	[6] [7]
Flash Point	~96 °C	[1] [4]
Solubility	Sparingly soluble in water	[5]

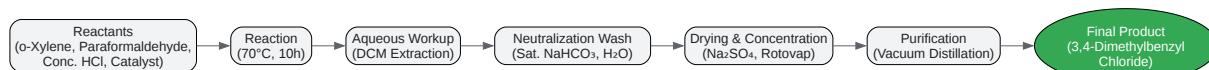
Synthesis: The Chloromethylation of o-Xylene

The most prevalent and industrially relevant method for synthesizing **3,4-dimethylbenzyl chloride** is the Blanc chloromethylation reaction.^{[7][8]} This is a classic electrophilic aromatic substitution where the aromatic substrate, in this case, o-xylene, is reacted with formaldehyde and hydrogen chloride.^[8] The reaction is typically catalyzed by a Lewis acid, though other catalytic systems, such as ionic liquids, have been developed to improve yield and selectivity.^[9]

3.1 Mechanistic Insight

The reaction proceeds via the formation of a highly reactive electrophile. Under acidic conditions, formaldehyde is protonated, and subsequent loss of water generates an acylium-ion-like species, $+\text{CH}_2\text{OH}$. This electrophile then attacks the electron-rich o-xylene ring. The two methyl groups are ortho-, para-directing and activating, leading to substitution primarily at the position para to one methyl group and ortho to the other. The resulting 3,4-dimethylbenzyl alcohol is then converted to the corresponding chloride in the presence of excess HCl.^{[8][10]} The choice of catalyst is critical; it enhances the electrophilicity of the formaldehyde species, thereby increasing the reaction rate.^[10]

3.2 Detailed Laboratory Protocol


This protocol is a representative procedure adapted from published methods.^{[7][9]}

- Objective: To synthesize **3,4-dimethylbenzyl chloride** from o-xylene.
- Materials:
 - o-Xylene (1.0 eq)
 - Paraformaldehyde (2.2 eq)
 - Concentrated Hydrochloric Acid
 - Ionic Liquid Catalyst (e.g., $[\text{C}_{12}\text{mim}]\text{Br}$, 0.04 eq) or Zinc Chloride (catalytic)
 - Dichloromethane (for extraction)

- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Deionized Water
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Procedure:
 - Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add o-xylene (16.4 mmol, 1.0 eq), paraformaldehyde (36.3 mmol, 2.2 eq), concentrated hydrochloric acid (16 mL), and the ionic liquid catalyst (0.66 mmol, 0.04 eq).[7]
 - Causality Check: The use of paraformaldehyde as a source of formaldehyde avoids handling gaseous formaldehyde. The acid serves as both reactant and catalyst, while the specialized catalyst (ionic liquid) can enhance phase mixing and reaction efficiency.[9][11]
 - Reaction Execution: Heat the reaction mixture to 70 °C with vigorous stirring.[7][9] Maintain this temperature for 10 hours. Monitor the reaction progress by taking small aliquots and analyzing them via GC or TLC.
 - Workup and Extraction: After completion, cool the mixture to room temperature. If a solid catalyst was used, filter the mixture. Transfer the filtrate to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).[7]
 - Causality Check: Dichloromethane is an effective solvent for the organic product and is immiscible with the aqueous acid phase. Multiple extractions ensure maximum recovery of the product.
 - Washing: Combine the organic layers and wash sequentially with saturated NaHCO_3 solution (2 x 20 mL) and deionized water (2 x 20 mL).[7] This step is crucial to neutralize any remaining acid, which could otherwise cause product degradation or interfere with subsequent reactions.
 - Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

- Purification and Validation: Purify the crude **3,4-dimethylbenzyl chloride** by vacuum distillation or silica gel column chromatography.[\[12\]](#) The identity and purity of the final product must be confirmed by analytical techniques such as ^1H NMR, ^{13}C NMR, and GC-MS.

3.3 Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3,4-Dimethylbenzyl chloride**.

Core Reactivity and Applications in Drug Development

The synthetic value of **3,4-dimethylbenzyl chloride** is rooted in the reactivity of its benzylic chloride functional group. It is an excellent substrate for nucleophilic substitution reactions, proceeding readily through both $\text{S}_{\text{n}}1$ and $\text{S}_{\text{n}}2$ pathways depending on the reaction conditions and the nucleophile.[\[2\]](#)[\[3\]](#)

4.1 Nucleophilic Substitution Reactions

The C-Cl bond is polarized, making the benzylic carbon electrophilic. Furthermore, the departure of the chloride leaving group is facilitated by the formation of a secondary benzylic carbocation, which is significantly stabilized by resonance with the aromatic ring. This makes $\text{S}_{\text{n}}1$ reactions with weaker nucleophiles (e.g., alcohols, water) feasible.[\[3\]](#) With stronger, more sterically unhindered nucleophiles (e.g., azide, cyanide, primary amines), the $\text{S}_{\text{n}}2$ pathway is often favored.[\[2\]](#)

This reactivity allows for the facile attachment of the 3,4-dimethylbenzyl group to various heteroatoms (O, N, S), serving as a key step in building the carbon skeleton of more complex molecules. In drug development, this moiety can be used as a bulky, lipophilic group to

modulate a drug candidate's pharmacokinetic properties or as a core scaffold for further functionalization.

4.2 Illustrative Protocol: Synthesis of N-(3,4-Dimethylbenzyl)aniline

- Objective: To demonstrate a typical S_N2 reaction by synthesizing a secondary amine.
- Materials:
 - **3,4-Dimethylbenzyl chloride** (1.0 eq)
 - Aniline (2.2 eq)
 - Potassium Carbonate (K_2CO_3 , 1.5 eq)
 - Acetonitrile (anhydrous)
- Procedure:
 - Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen), dissolve aniline (2.2 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile.
 - Causality Check: An excess of the amine nucleophile is used to minimize the potential for dialkylation (formation of a tertiary amine).[13] Potassium carbonate acts as a non-nucleophilic base to scavenge the HCl formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a polar aprotic solvent that is ideal for S_N2 reactions.
 - Reagent Addition: Add a solution of **3,4-dimethylbenzyl chloride** (1.0 eq) in anhydrous acetonitrile dropwise to the stirred amine solution at room temperature.
 - Reaction and Monitoring: Heat the mixture to 50-60 °C and stir for 4-8 hours, monitoring by TLC until the starting benzyl chloride is consumed.
 - Workup: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
 - Purification and Validation: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na_2SO_4 , and concentrate. Purify the crude product by column

chromatography on silica gel to yield pure N-(3,4-dimethylbenzyl)aniline. Confirm the structure using NMR and MS analysis.

4.3 Reaction Pathway Diagram

Caption: General pathway for S_n2 reaction of **3,4-Dimethylbenzyl chloride**.

Analytical Characterization

Rigorous analytical confirmation is essential for validating the identity and purity of synthesized **3,4-dimethylbenzyl chloride**.

Technique	Expected Data	Source(s)
¹ H NMR	(CDCl ₃ , 400 MHz): δ 7.15 (m, 3H, Ar-H), δ 4.55 (s, 2H, -CH ₂ Cl), δ 2.26 (s, 6H, 2 x -CH ₃)	[12]
¹³ C NMR	Expected peaks for 4 aromatic CH, 2 aromatic quaternary C, 1 -CH ₂ Cl, and 2 -CH ₃ carbons.	N/A
GC-MS	A single major peak with a molecular ion (M ⁺) corresponding to m/z ≈ 154 and 156 (due to ³⁵ Cl/ ³⁷ Cl isotopes).	N/A

Safety, Handling, and Toxicology

3,4-Dimethylbenzyl chloride is a hazardous chemical and must be handled with stringent safety precautions.

- Hazard Identification: The compound is classified as corrosive. It causes severe skin burns and eye damage.[6][14] It is also suspected to cause respiratory irritation (GHS classification: Skin Corr. 1B, STOT SE 3).[14]

- Personal Protective Equipment (PPE): Handling must occur within a certified chemical fume hood.[15] Mandatory PPE includes:
 - Eye/Face Protection: Chemical safety goggles and a face shield.[16]
 - Skin Protection: Impervious gloves (e.g., nitrile), and a flame-retardant lab coat.[16]
 - Respiratory Protection: Not typically required if handled properly in a fume hood.
- Handling and Storage:
 - Avoid all direct physical contact.[15]
 - Keep away from incompatible materials such as strong acids, strong bases, and strong reducing agents.[15]
 - Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage temperature is between 10-25 °C.[1][16]
- First Aid Measures:
 - Skin Contact: Immediately remove contaminated clothing. Flush skin with copious amounts of water for at least 20 minutes. Seek immediate medical attention.[15][16]
 - Eye Contact: Immediately flush eyes with water for at least 20 minutes, holding eyelids open. Seek immediate medical attention.[15][16]
 - Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15][17]

Conclusion

3,4-Dimethylbenzyl chloride is a cornerstone intermediate for synthetic chemists, offering a reliable method for introducing the 3,4-dimethylbenzyl group into target molecules. Its well-defined reactivity, primarily governed by nucleophilic substitution, makes it a predictable and

valuable tool in the multi-step synthesis of complex organic molecules, including those with potential pharmaceutical applications. A disciplined approach, grounded in a solid understanding of its properties, synthesis, and reactivity, combined with strict adherence to safety protocols, is essential for leveraging the full potential of this versatile reagent.

References

- **3,4-Dimethylbenzyl chloride** | CAS#:102-46-5 | Chemsr. (n.d.). Chemsr.
- **3,4-Dimethylbenzyl chloride** | C9H11Cl | CID 66018. (n.d.). PubChem.
- Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. (n.d.). ScienceDirect.
- Chloromethylation of Meta Xylene by Phase Transfer Catalysis. (n.d.). IOSR Journal.
- An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. (2014). ResearchGate.
- Chloromethylation Reaction of o-Xylene Catalyzed by Ionic Liquids. (2008). Chinese Journal of Applied Chemistry.
- Synthesis of 3,4-dimethoxybenzyl chloride. (n.d.). PrepChem.com.
- New studies in aromatic chloromethylation. (n.d.). Durham E-Theses.
- Supporting Information. (n.d.). [Source for NMR data, specific journal not provided in search result].
- The preparation method of 3,4- dimethoxy-benzoyl chlorides. (n.d.). Google Patents.
- Alkyl Halides and Nucleophilic Substitution. (n.d.). [Educational material, specific source not provided in search result].
- **3,4-Dimethylbenzyl chloride**. (n.d.). Mol-Instincts.
- Safety Data Sheet: Dimethyl benzyl cetylammonium chloride. (n.d.). Chemos GmbH & Co.KG.
- Process for preparing 3-methyl-benzylchloride. (n.d.). Google Patents.
- Why Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. (2023). YouTube.
- Nucleophilic Substitution. (n.d.). Arts, Science, and Commerce College, Kolhar.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3,4-Dimethylbenzyl chloride | 102-46-5 | FD71016 [biosynth.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. asccollegekolhar.in [asccollegekolhar.in]
- 4. 3,4-Dimethylbenzyl chloride | CAS#:102-46-5 | ChemsrC [chemsrc.com]
- 5. Page loading... [guidechem.com]
- 6. 102-46-5 | CAS DataBase [m.chemicalbook.com]
- 7. 3,4-Dimethylbenzyl chloride | 102-46-5 [chemicalbook.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. ccspublishing.org.cn [ccspublishing.org.cn]
- 10. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 11. iosrjournals.org [iosrjournals.org]
- 12. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 3,4-Dimethylbenzyl chloride | C9H11Cl | CID 66018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 3,4-Dimethylbenzyl chloride(102-46-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 16. biosynth.com [biosynth.com]
- 17. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [3,4-Dimethylbenzyl chloride CAS number 102-46-5]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090638#3-4-dimethylbenzyl-chloride-cas-number-102-46-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com